molecular formula C14H20N2O2 B14846685 5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide

5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide

Cat. No.: B14846685
M. Wt: 248.32 g/mol
InChI Key: JBWLBJUFYBZJLI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a dimethylnicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with dimethylamine under appropriate conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Cyclopropoxy Group Addition: The cyclopropoxy group can be added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or isopropyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the cyclopropoxy and isopropyl groups.

    Isopropyl Nicotinate: Contains the isopropyl group but lacks the cyclopropoxy and dimethylamine moieties.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinamide core.

Uniqueness

5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-9(2)13-12(18-11-5-6-11)7-10(8-15-13)14(17)16(3)4/h7-9,11H,5-6H2,1-4H3

InChI Key

JBWLBJUFYBZJLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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